Fipronil

Insecticide selectivity Integrated pest management Boll weevil control

Procure Fipronil (CAS 120068-37-3) to leverage its >50-fold selectivity for insect GABA receptors over mammalian targets, ensuring high-precision neuro-insecticide research. Its dual inhibition of GABA-gated and glutamate-gated chloride channels (GluCls) makes it a critical tool for studying resistance mechanisms, including the A2′N mutation that confers >1000-fold class-specific resistance. Unlike structural analogs, Fipronil's distinct metabolic pathway produces the more persistent sulfone metabolite, essential for fate and ecotoxicology studies. Rapid gel-bait action (LT50-classified) supports urban pest vector model development. Utilize this broad-spectrum phenyl-pyrazole for IPM-compatible potency assays involving Lepidoptera, Thysanoptera, or Coleoptera, while strictly adhering to non-target conservation protocols.

Molecular Formula C12H4Cl2F6N4OS
Molecular Weight 437.1 g/mol
CAS No. 120068-37-3
Cat. No. B1672679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFipronil
CAS120068-37-3
Synonyms5-amino-1-(2,6-dichloro-alpha,alpha,alpha-trifluoro-p-tolyl)-4-trifluoromethylsulfinylpyrazole-3-carbonitile
fipronil
Molecular FormulaC12H4Cl2F6N4OS
Molecular Weight437.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)S(=O)C(F)(F)F)N)Cl)C(F)(F)F
InChIInChI=1S/C12H4Cl2F6N4OS/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)26(25)12(18,19)20/h1-2H,22H2
InChIKeyZOCSXAVNDGMNBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite crystalline solid
SolubilityIn water, 1.9 mg/L (pH 5), 2.4 mg/L (pH 9), 1.9 mg/L (distilled), all at 20 °C
In water, 2 mg/L
In organic solvents (g/L at 20 °C): acetone 545.9, dichloromethane 22.3, hexane 0.028, toluene 3.0
In acetone, >50%;  corn oil >10,000 mg/L
Solubility in water: very poo
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fipronil (CAS 120068-37-3): A Broad-Spectrum Phenylpyrazole Insecticide for Research and Industrial Procurement


Fipronil (CAS 120068-37-3) is a phenylpyrazole insecticide that acts as a selective antagonist of insect GABA receptors, with an IC50 of 30 nM for cockroach GABA receptors compared to 1,600 nM for rat GABA receptors, demonstrating a >50-fold selectivity for insect over mammalian targets [1]. It also blocks glutamate-gated chloride channels (GluCls), which are present in insects but not in mammals [1]. Fipronil is a broad-spectrum insecticide effective against Lepidoptera species, thrips, locusts, ants, cockroaches, fleas, and ticks . Its primary active metabolite, fipronil sulfone, is often more toxic and more persistent than the parent compound [2].

Why Fipronil Cannot Be Directly Substituted by Other Phenylpyrazoles or Broad-Spectrum Insecticides


Despite belonging to the same phenylpyrazole class, ethiprole exhibits distinct differences in photochemistry and metabolism compared to fipronil, with more rapid sulfone formation in human CYP3A4 in vitro and in mouse brain and liver in vivo [1]. Cross-resistance patterns also vary significantly: a specific A2′N mutation in the RDL GABA receptor confers >1000-fold resistance to both fipronil and ethiprole but not to imidacloprid, demonstrating class-specific resistance mechanisms [2]. Furthermore, fipronil's environmental persistence and metabolite toxicity profile differ substantially from alternatives like thiamethoxam, with DT50 values ranging from 5.92 to 59.95 days depending on soil conditions [3]. These quantifiable differences in target selectivity, metabolic fate, resistance profiles, and environmental behavior mean that generic substitution without empirical validation can lead to significant deviations in efficacy, safety, and regulatory compliance.

Quantitative Differentiation of Fipronil from Key Comparators: Evidence for Informed Procurement


Fipronil vs. Ethiprole: Differential Toxicity to Target Pest and Beneficial Insects

In a direct head-to-head comparison, fipronil was 8.5-fold more toxic to the boll weevil (Anthonomus grandis grandis) than ethiprole (LC50: 2.71 mg a.i./L vs. 0.32 mg a.i./L), but ethiprole was >200-fold less toxic to the beneficial lady beetle Eriopis connexa (LC50: 0.86 mg a.i./L for fipronil vs. >200 mg a.i./L for ethiprole) [1]. This indicates that while fipronil is more potent against the target pest, ethiprole offers substantially better selectivity for natural enemies, a critical consideration for IPM programs [1].

Insecticide selectivity Integrated pest management Boll weevil control

Fipronil vs. Imidacloprid: Speed of Action in German Cockroach Control

In a direct comparison of gel bait formulations against German cockroaches (Blattella germanica), imidacloprid killed cockroaches more rapidly than fipronil. Based on LT50 values, imidacloprid was classified as a 'rapid' action bait, fipronil as 'quick', and hydramethylnon as 'slow' [1]. This indicates that for applications requiring fast knockdown, imidacloprid may be preferred, whereas fipronil offers a balance between speed and residual activity.

Urban pest management Cockroach control Gel bait efficacy

Fipronil vs. Its Own Metabolite Fipronil Sulfone: Comparative Toxicity in Mammalian Cells

In PC12 cell assays, fipronil sulfone and fipronil desulfinyl exhibited higher toxicity than the parent compound fipronil, with fipronil desulfinyl being the most toxic and fipronil sulfide the least toxic [1]. This demonstrates that the environmental and toxicological profile of fipronil is heavily influenced by its metabolites, which are often more potent and persistent [1].

Metabolite toxicology Environmental fate Risk assessment

Fipronil vs. Carbaryl: Differential Toxicity to Earthworms as an Indicator of Soil Ecotoxicity

In an artificial soil test, carbaryl was the most toxic to earthworms of the Pheretima group (24-h LC50 = 77 mg kg⁻¹), while fipronil was the least toxic (24-h LC50 > 8,550 mg kg⁻¹), a difference of >110-fold [1]. This indicates that fipronil poses a significantly lower acute risk to earthworms compared to carbaryl, which is an important consideration for soil health in agricultural and turf applications.

Soil ecotoxicology Non-target effects Environmental safety

Fipronil vs. Fluralaner: Differential Potency and Cross-Resistance Profile in Mosquitoes

In adult topical, glass contact, and feeding assays on Aedes aegypti mosquitoes, fipronil outperformed the isoxazoline insecticide fluralaner by up to 100-fold [1]. Additionally, rdl-type fipronil-resistant pests do not show cross-resistance to fluralaner due to their differential actions on the GABA receptor [2]. This suggests that fipronil remains a more potent option for mosquito control in susceptible populations, but fluralaner may be a useful alternative in areas with confirmed fipronil resistance.

Vector control Insecticide resistance Mosquito management

Optimal Application Scenarios for Fipronil Based on Quantitative Evidence


Integrated Pest Management (IPM) Programs Requiring High Potency Against Target Pests

Based on the LC50 of 2.71 mg a.i./L against boll weevil (Anthonomus grandis grandis), fipronil is a highly potent option for controlling this key pest. However, its lower selectivity for beneficial insects (LC50 of 0.86 mg a.i./L for the lady beetle Eriopis connexa) means it should be used judiciously within IPM frameworks that prioritize conservation of natural enemies [1].

Urban Pest Control Where Balanced Speed and Residual Activity are Required

Fipronil gel baits offer a 'quick' action profile against German cockroaches, as classified by LT50 values, providing a balance between the rapid knockdown of imidacloprid and the slower action of hydramethylnon [1]. This makes fipronil a versatile choice for cockroach management in residential and commercial settings where both fast results and lasting control are desired.

Environmental Risk Assessment and Fate Studies Focusing on Metabolite Toxicity

Given that fipronil sulfone and fipronil desulfinyl are more toxic than the parent compound in mammalian cell assays, fipronil is a key compound for studies investigating the environmental fate, bioaccumulation, and toxicological impact of pesticide metabolites [1]. Its distinct metabolite profile necessitates careful monitoring in soil, water, and food matrices.

Vector Control in Areas with Confirmed Susceptibility to Phenylpyrazoles

Fipronil's up to 100-fold higher potency compared to fluralaner in Aedes aegypti mosquito assays makes it a preferred choice for vector control programs targeting susceptible populations [1]. However, the lack of cross-resistance between fipronil and fluralaner due to differential GABA receptor interactions means that resistance monitoring is essential to maintain efficacy [2].

Technical Documentation Hub

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23 linked technical documents
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